2,2-Dimethyl-4-nitrosomorpholine
Description
Structure
3D Structure
Properties
CAS No. |
147688-59-3 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,2-dimethyl-4-nitrosomorpholine |
InChI |
InChI=1S/C6H12N2O2/c1-6(2)5-8(7-9)3-4-10-6/h3-5H2,1-2H3 |
InChI Key |
XGQCVBPBRARCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)N=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction of 2,2-dimethylmorpholine with nitric oxide (NO) under pressurized conditions is a direct route to 2,2-dimethyl-4-nitrosomorpholine. This method, adapted from US3090786A, involves:
- Pressure : 100–400 psi NO, optimized to 200–390 psi for maximal conversion.
- Temperature : 25–100°C, with lower temperatures favoring selectivity.
- Solvent : Non-polar solvents like n-hexane reduce side reactions.
- Charge a stainless steel autoclave with 2,2-dimethylmorpholine (53.6 g) and n-hexane (100 g).
- Pressurize with NO to 390 psi and heat to 100°C.
- Maintain until pressure drops to 200 psi (18 hours).
- Distill to isolate product (88% conversion, 98% yield).
Catalytic Enhancements
- Additives : Catalytic bicarbonate (0.2 mol%) reduces nitrosamine degradation.
- Yield Optimization : Higher pressures (≥200 psi) and stepwise NO replenishment improve yields to >90%.
Acid-Catalyzed Nitrosation with Sodium Nitrite
Traditional Nitrosation in Acidic Media
This method employs nitrous acid (HNO₂), generated in situ from NaNO₂ and HCl/H₂SO₄, to nitrosoate 2,2-dimethylmorpholine:
- Molar Ratio : 1:1.5 amine-to-NaNO₂.
- Acid Concentration : 98% H₂SO₄ ensures dehydration and prevents hydrolysis.
Procedure :
Mitigating Byproduct Formation
- Temperature Control : Reactions above 90°C promote nitramine (NO₂) byproducts.
- Quenching : Rapid cooling and neutralization with NaHCO₃ suppress decomposition.
Electrochemical Synthesis
Anodic Oxidation of N-Acetyl Derivatives
Adapted from J. Org. Chem., this method avoids traditional nitrosating agents:
Advantages Over Chemical Methods
- Green Chemistry : Eliminates NOx emissions and corrosive acids.
- Selectivity : Reduced nitramine formation due to controlled potential.
Alternative Nitrating Agents: Potassium Nitrate in Sulfuric Acid
Methodology from CN104592107A
Potassium nitrate (KNO₃) replaces hazardous HNO₃ in this industrial-scale approach:
- Molar Ratio : 1:3.5 amine-to-KNO₃.
- Reaction Time : 0.5–2 hours at 110–120°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92.3% |
| Purity (HPLC) | 99% |
| Byproducts | <1% nitramines |
Comparative Analysis of Methods
Chemical Reactions Analysis
Metabolic Activation and Carcinogenicity
DMNM requires metabolic activation via cytochrome P450 enzymes to exert its genotoxic effects. Key pathways include:
α- and β-Carbon Hydroxylation
-
Oxidation at α-carbons (positions 3 and 5) or β-carbons (positions 2 and 6) generates reactive intermediates. Deuterium-labeling studies in hamsters demonstrated that both α- and β-hydroxylation contribute to carcinogenicity .
-
These hydroxylated intermediates undergo further heterolysis, producing alkyl diazonium ions or aldehydes. For example, β-hydroxylation leads to the formation of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-oxopropyl)amine (BOP) .
Table 1: Major DMNM Metabolites and Their Genotoxic Effects
| Metabolite | Structure | Carcinogenic Target Organs (Species) |
|---|---|---|
| HPOP | Hydroxypropyl-oxopropyl nitrosamine | Liver, pancreas, lung (hamsters, rats) |
| BOP | Bis(2-oxopropyl)nitrosamine | Liver, pancreas, nasal cavity (rats) |
| N-nitrosobis(2-hydroxypropyl)amine (BHP) | Bis(hydroxypropyl)nitrosamine | Liver, lung (hamsters) |
DNA Alkylation and Genotoxicity
DMNM’s metabolic activation results in DNA adduct formation, a critical step in its carcinogenicity:
-
N-7 Methylguanine : Formed in both hamster and rat liver DNA .
-
O⁶-Methylguanine : Observed in hamster liver, associated with G→A transition mutations .
These adducts correlate with tumor induction in multiple organs, including the liver, pancreas, and nasal cavity .
Photolytic Decomposition
While specific photolysis data for DMNM is limited, studies on related nitrosamines suggest:
-
UV irradiation in aqueous solutions generates reactive oxygen species (e.g., superoxide radicals) and secondary products like nitramines .
-
Decomposition pathways may involve N-nitroso bond cleavage, releasing nitric oxide and forming aldehydes or imines .
Comparative Potency and Structural Insights
-
DMNM’s TD₅₀ (tumorigenic dose 50%) is lower than its non-methylated analogue 4-nitrosomorpholine, attributed to β-methyl groups stabilizing carbocation intermediates during metabolic activation .
-
The cis/trans stereoisomerism of DMNM’s methyl groups influences its reactivity, though specific stereochemical outcomes in reactions remain understudied .
Industrial and Environmental Formation
DMNM can form via nitrosation of 2,6-dimethylmorpholine, a byproduct of industrial processes involving bis(2-hydroxypropyl)amine . Nitrosating agents (e.g., nitrites in chloraminated water) facilitate this transformation, highlighting its relevance in pharmaceutical and environmental chemistry .
Key Research Findings
-
In Vitro Genotoxicity : DMNM induces unscheduled DNA synthesis in rat hepatocytes and DNA strand breaks in hamster pancreatic cells .
-
Species-Specific Metabolism : Hamsters exhibit higher sensitivity to DMNM-induced pancreatic tumors due to efficient β-hydroxylation, whereas rats show broader organ susceptibility .
Scientific Research Applications
Carcinogenic Research
2,2-Dimethyl-4-nitrosomorpholine is recognized primarily for its carcinogenic properties. Research indicates that exposure to this compound can lead to the development of tumors in various experimental animal models. For instance, studies involving Sprague Dawley rats have demonstrated that administration of this compound resulted in significant tumor incidence across multiple sites, including the nasal turbinates and esophagus .
| Tumor Site | Type of Tumor | Incidence (Male Rats) | Incidence (Female Rats) |
|---|---|---|---|
| Nasal Turbinate | Adenocarcinoma | 15/15 | 13/15 |
| Esophagus | Squamous Cell Carcinoma | 2/15 | 15/15 |
| Forestomach | Squamous Cell Papilloma | 4/15 | 1/15 |
| Trachea | Squamous Cell Papilloma | 3/15 | 2/15 |
This data highlights the compound's significant carcinogenic potential, making it a crucial subject for studies aimed at understanding nitrosamine-induced carcinogenesis.
Mechanistic Studies
The compound is often utilized in mechanistic studies to elucidate the pathways through which nitrosamines induce DNA damage and subsequent tumor formation. For example, it has been shown that nitrosamines like this compound can alkylate DNA, leading to mutations that may contribute to cancer development . Such studies are vital for developing preventive strategies against nitrosamine-related cancers.
Anticancer Drug Development
Interestingly, while this compound is primarily viewed as a carcinogen, there is ongoing research into modifying its structure to develop new anticancer agents. The alkylating properties of nitrosamines are being investigated for their potential therapeutic applications against certain types of cancer cells . This duality presents an intriguing area of research where the same compound could serve both as a model for studying cancer induction and as a lead for developing anticancer therapies.
Case Study: Tumor Induction in Animal Models
A pivotal study conducted by Lijinsky and Taylor involved administering this compound to male and female Sprague Dawley rats over a period of 30 weeks. The results indicated a high incidence of tumors at various sites, particularly in the nasal cavity and esophagus . This study serves as a foundational reference for understanding the carcinogenic effects of nitrosamines.
Case Study: Dietary Exposure and N-Nitroso Compounds
Research has also focused on dietary exposure to N-nitroso compounds, including this compound. A study assessing the dietary intake of these compounds found correlations between high intake levels and increased cancer risk in humans . This highlights the importance of understanding how dietary habits can influence exposure to potentially harmful compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-nitrosomorpholine involves its ability to form reactive intermediates, such as nitrogen-centered radicals. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes, leading to a range of biological effects. The compound’s nitroso group plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
N-Nitrosomorpholine (4-Nitrosomorpholine)
- CAS : 59-89-2.
- Molecular Formula : C₄H₈N₂O₂.
- Molecular Weight : 116.12 g/mol.
- Structural Features : A morpholine ring with a nitroso group at the 4-position but lacking methyl substituents.
- Key Differences :
- The absence of methyl groups reduces steric hindrance, likely increasing reactivity in nitrosation reactions compared to 2,2-dimethyl derivatives.
- Classified under hazardous codes H225 (flammable), H331 (toxic if inhaled), and H301 (toxic if swallowed), indicating higher volatility and toxicity risks compared to dimethyl-substituted analogs .
N,N-Dimethyl-4-nitrosoaniline
- CAS : 108-79-2.
- Molecular Formula : C₈H₁₀N₂O.
- Structural Features: Aromatic benzene ring with a nitroso group and dimethylamino (-N(CH₃)₂) substituent.
- Key Differences :
- The aromatic ring system enables resonance stabilization of the nitroso group, favoring electrophilic substitution reactions.
- Applications include use as a dye intermediate or analytical reagent, contrasting with morpholine derivatives, which are more commonly studied in toxicology or polymer chemistry .
6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol
- CAS : 70700-44-6.
- Molecular Formula : C₆H₉N₅O₂.
- Structural Features: Pyrimidine ring with nitroso, amino, and dimethylamino groups.
- Key Differences :
Data Table: Comparative Overview
Research Findings and Implications
- Reactivity : Nitroso compounds generally exhibit sensitivity to light and heat. The dimethyl groups in this compound may stabilize the morpholine ring, reducing degradation rates compared to N-Nitrosomorpholine .
- However, carcinogenic risks associated with nitroso compounds necessitate careful handling .
- Synthetic Utility: Morpholine-based nitroso compounds are valuable in synthesizing pharmaceuticals or polymers. The dimethyl variant’s steric effects could modulate reaction pathways in organocatalysis or polymer crosslinking .
Biological Activity
2,2-Dimethyl-4-nitrosomorpholine (DMNM) is a nitrosamine compound known for its significant biological activity, particularly its carcinogenic properties. This article delves into the biological effects of DMNM, focusing on its mechanisms of action, experimental findings, and implications for health.
- Molecular Formula : C₆H₁₂N₂O₂
- Molecular Weight : 144.17 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 226.1 °C
- Flash Point : 90.5 °C
Carcinogenicity
DMNM is classified as a potent animal carcinogen. Research has demonstrated that it induces tumors in various animal models, including rats and hamsters. Notably, studies have shown that exposure to DMNM leads to the development of multiple tumor types across different tissues.
Case Study: Tumor Induction in Rats
A significant study conducted by Lijinsky and Taylor (1978) evaluated the effects of DMNM on male and female Sprague Dawley rats. The rats were administered DMNM in drinking water over a period of 30 weeks. The results indicated:
| Tumor Site | Male Rats (15/15) | Female Rats (13/15) |
|---|---|---|
| Nasal Turbinates | Adenocarcinoma | Adenocarcinoma |
| Esophagus | Squamous Cell Papilloma (11/15), Carcinoma (2/15) | Combined Papilloma and Carcinoma (15/15) |
| Forestomach | Combined Papilloma and Carcinoma (4/15) | Squamous Cell (1/15) |
| Trachea | Squamous Cell Papilloma (3/15) | Squamous Cell Papilloma (2/15) |
| Liver | N/A | Hepatocellular Carcinoma (1/15) |
This study highlights the severe carcinogenic potential of DMNM, showing a high incidence of tumors in treated animals.
The biological activity of DMNM involves several mechanisms that contribute to its carcinogenicity:
- Nitrosation Reactions : DMNM can undergo nitrosation, leading to the formation of reactive intermediates that interact with cellular macromolecules, causing DNA damage and mutations.
- Metabolic Activation : Studies suggest that nitrosamines like DMNM are metabolized by cytochrome P450 enzymes, producing electrophilic species that can bind to DNA and proteins.
- Inflammatory Response : Chronic exposure to nitrosamines can induce inflammation, which is a known precursor to cancer development.
Health Implications
Given its carcinogenic properties, DMNM poses significant health risks, particularly in occupational settings where exposure may occur. Regulatory agencies have established guidelines for permissible exposure levels due to its potential to cause cancer in humans.
Research Findings
Recent studies have focused on the broader implications of nitrosamines in environmental and industrial contexts. For instance:
- Nitrosamine Detection : The presence of nitrosamines like DMNM has been linked to various industrial processes, highlighting the need for stringent monitoring in workplaces such as rubber manufacturing and chemical production.
- Public Health Concerns : The detection of DMNM in drinking water sources raises concerns about public health risks associated with long-term exposure.
Q & A
Q. What experimental methods are recommended for synthesizing 2,2-Dimethyl-4-nitrosomorpholine with high purity?
Methodological Answer: Synthesis typically involves nitrosation of the parent morpholine derivative under controlled acidic conditions. For example, reacting 2,2-dimethylmorpholine with sodium nitrite in the presence of hydrochloric acid at 0–5°C ensures regioselective nitroso group introduction . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in methanol is critical to achieve >98% purity. Analytical validation using HPLC with UV detection (λ = 254 nm) is recommended to confirm purity .
Q. How can researchers characterize the structural stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) followed by LC-MS analysis to monitor decomposition products. Key degradation pathways include N-nitroso group reduction to amine or photolytic cleavage under UV light . For long-term storage, argon-purged amber vials at -20°C are advised to minimize oxidative and photolytic degradation .
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is effective for detecting impurities at ppm levels. Calibration against certified reference standards (e.g., 4-Nitrosomorpholine Solution, 100 µg/mL in methanol) ensures accuracy . For nitrosamine-specific impurities, GC-MS with electron capture detection (ECD) provides additional selectivity .
Advanced Research Questions
Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., conformational isomerism) or solvent effects. To resolve discrepancies:
- Perform variable-temperature NMR to identify slow-exchange conformers.
- Compare computational chemistry models (DFT/B3LYP/6-31G**) with experimental crystallographic data to validate molecular geometry .
- Use solvent-dependent UV-Vis spectroscopy to assess electronic transitions influenced by solvation .
Q. What strategies mitigate interference from nitrosamine byproducts in kinetic studies of this compound?
Methodological Answer:
- Selective quenching: Add ascorbic acid to reduce nitrosamines to amines without affecting the parent compound.
- Chromatographic separation: Use ion-pair chromatography (e.g., tetrabutylammonium bromide) to resolve nitrosamines from the target compound .
- Isotopic labeling: Synthesize deuterated analogs (e.g., this compound-d₆) to track reaction pathways via MS/MS fragmentation .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Use molecular docking (AutoDock Vina) to simulate interactions with nucleophiles (e.g., thiols, amines).
- Calculate Fukui indices (using Gaussian 09) to identify electrophilic centers on the nitroso group.
- Validate predictions with experimental kinetic data (e.g., second-order rate constants derived from UV-Vis stopped-flow assays) .
Q. What experimental designs are suitable for investigating the environmental photodegradation of this compound?
Methodological Answer:
- Simulated sunlight exposure: Use a solar simulator (AM 1.5G spectrum) to irradiate aqueous solutions (pH 7.4) and analyze degradation products via LC-QTOF-MS.
- Quenching experiments: Add NaN₃ (singlet oxygen quencher) or D-mannitol (hydroxyl radical scavenger) to identify reactive oxygen species (ROS) involved .
- Ecotoxicity assessment: Test degradation products on model organisms (e.g., Daphnia magna) using OECD Guideline 202 .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting bioactivity data for this compound across different cell lines?
Methodological Answer:
- Dose-response normalization: Express data as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Metabolic profiling: Use LC-MS to quantify intracellular metabolite levels (e.g., glutathione) that may modulate compound activity .
- Transcriptomic analysis: Perform RNA-seq on discrepant cell lines to identify differential expression of target pathways (e.g., nitroreductases) .
Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?
Methodological Answer:
- Apply a nested ANOVA design to partition variance between batches, reaction conditions, and operator techniques.
- Use Grubbs’ test to identify outliers in yield data across ≥10 independent syntheses.
- Report yields with 95% confidence intervals and RSD thresholds (<5% for high reproducibility) .
Safety and Regulatory Considerations
Q. How to design protocols for safe handling of this compound given its nitrosamine classification?
Methodological Answer:
- Engineering controls: Use glove boxes with HEPA filtration for weighing and synthesis.
- Analytical monitoring: Implement LC-MS workplace air sampling to ensure nitrosamine levels remain below OSHA’s permissible exposure limit (PEL: 1 µg/m³) .
- Waste treatment: Degrade residual compound via Fenton’s reagent (Fe²⁺/H₂O₂) to mineralize nitrosamines into NO₃⁻ and CO₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
